Cas no 2228441-76-5 (2-chloro-3,4-dimethoxyphenyl sulfamate)

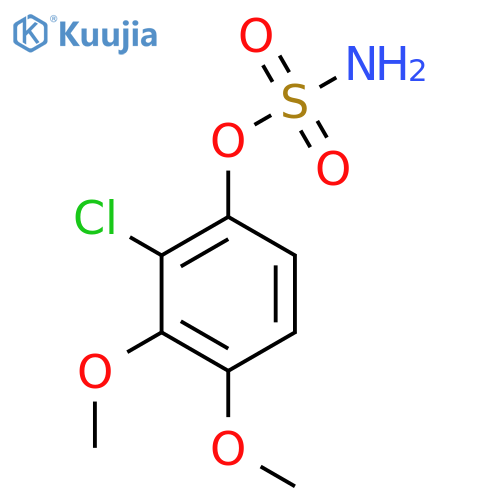

2228441-76-5 structure

商品名:2-chloro-3,4-dimethoxyphenyl sulfamate

2-chloro-3,4-dimethoxyphenyl sulfamate 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3,4-dimethoxyphenyl sulfamate

- 2228441-76-5

- EN300-1988914

-

- インチ: 1S/C8H10ClNO5S/c1-13-6-4-3-5(15-16(10,11)12)7(9)8(6)14-2/h3-4H,1-2H3,(H2,10,11,12)

- InChIKey: IFOYLLVYIQSXCR-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1OC)OC)OS(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 266.9968213g/mol

- どういたいしつりょう: 266.9968213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-chloro-3,4-dimethoxyphenyl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988914-5.0g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 5g |

$2981.0 | 2023-05-31 | ||

| Enamine | EN300-1988914-1.0g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 1g |

$1029.0 | 2023-05-31 | ||

| Enamine | EN300-1988914-10g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 10g |

$4421.0 | 2023-09-16 | ||

| Enamine | EN300-1988914-5g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 5g |

$2981.0 | 2023-09-16 | ||

| Enamine | EN300-1988914-10.0g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 10g |

$4421.0 | 2023-05-31 | ||

| Enamine | EN300-1988914-2.5g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 2.5g |

$2014.0 | 2023-09-16 | ||

| Enamine | EN300-1988914-0.5g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 0.5g |

$987.0 | 2023-09-16 | ||

| Enamine | EN300-1988914-0.25g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 0.25g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1988914-0.05g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 0.05g |

$864.0 | 2023-09-16 | ||

| Enamine | EN300-1988914-0.1g |

2-chloro-3,4-dimethoxyphenyl sulfamate |

2228441-76-5 | 0.1g |

$904.0 | 2023-09-16 |

2-chloro-3,4-dimethoxyphenyl sulfamate 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

2228441-76-5 (2-chloro-3,4-dimethoxyphenyl sulfamate) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量